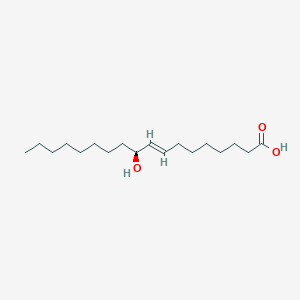

(8E,10S)-10-Hydroxy-8-octadecenoic acid

Übersicht

Beschreibung

(8E,10S)-10-Hydroxy-8-octadecenoic acid, also known as 10-HETE, is a naturally occurring hydroxy fatty acid that is produced by human cells. It is an important lipid mediator of inflammation and is involved in a variety of physiological processes, including cell proliferation and differentiation, angiogenesis, and immune regulation. 10-HETE is also known to be involved in various pathological conditions, such as cancer, cardiovascular disease, and asthma.

Wissenschaftliche Forschungsanwendungen

Biotransformation and Production

- Biotransformation of Oleic Acid : (8E,10S)-10-Hydroxy-8-octadecenoic acid is produced through the biotransformation of oleic acid. Pseudomonas sp. 42A2 has been used to convert oleic acid into this compound, demonstrating effective biotransformation in immobilized systems (Culleré et al., 2001).

- Production by Pseudomonas aeruginosa : A microbial isolate, Pseudomonas aeruginosa, has been found to produce (8E,10S)-10-Hydroxy-8-octadecenoic acid from oleic acid, highlighting its capability in microbial production processes (Kim, Gardner & Hou, 2000).

Chemical Identification and Analysis

- Separation and Identification Techniques : Techniques such as thin-layer chromatography (TLC), gas-liquid chromatography (GLC), and gas chromatography-mass spectrometry (GC-MS) have been used for the separation and identification of 10-hydroxy-12-octadecenoic acid in human adipocere (Takatori, Terazawa, Nakano & Matsumiya, 1983).

Biological and Industrial Potential

- Antifungal and Antibacterial Activities : Compounds like 7,10-dihydroxy-8(E)-octadecenoic acid have been identified to possess antimicrobial activity against pathogenic fungal strains and plant pathogenic bacteria, demonstrating the potential biological applications of these compounds (Martin-Arjol et al., 2010; Sohn, Bae, Hou & Kim, 2013).

- Enzyme Inhibitory Activities : 10-Hydroxy-8(E)-octadecenoic acid has shown strong anti-alpha-glucosidase activity, which could be beneficial for developing medicinal preparations or functional food for diabetes and related symptoms (Paul, Hou & Kang, 2010).

Synthesis and Chemical Characterization

- Stereoselective Synthesis : Studies have described the stereoselective synthesis of unsaturated C-18 hydroxy fatty acids, including 10-hydroxy-8E-octadecenoic acid, highlighting the chemical processes involved in synthesizing these compounds (Rao, Reddy, Purandare & Varaprasad, 1987).

Role in Bioconversion Processes

- Conversion of Linoleic Acid : 10-Hydroxy-cis-12-octadecenic acid plays a role in transforming linoleic acid into conjugated linoleic acid by bifidobacteria, emphasizing its significance in metabolic pathways (Gao et al., 2019).

Wirkmechanismus

Target of Action

The primary target of (8E,10S)-10-Hydroxy-8-octadecenoic acid is the Peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a type of nuclear receptor that is activated by ligands such as fatty acids and their derivatives. It plays a crucial role in the regulation of cellular differentiation, development, and metabolism .

Mode of Action

It is known to interact with pparγ . The interaction between the compound and PPARγ could lead to changes in the expression of genes regulated by this receptor, potentially influencing processes such as lipid metabolism, inflammation, and cell proliferation .

Biochemical Pathways

Given its interaction with pparγ, it is likely to influence pathways related to lipid metabolism, inflammation, and cell proliferation .

Result of Action

Given its interaction with pparγ, it may influence gene expression and subsequently affect processes such as lipid metabolism, inflammation, and cell proliferation .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s action .

Eigenschaften

IUPAC Name |

(E,10S)-10-hydroxyoctadec-8-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O3/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h12,15,17,19H,2-11,13-14,16H2,1H3,(H,20,21)/b15-12+/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXBFKZNLXJKTLQ-VMEIHUARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C=CCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC[C@@H](/C=C/CCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(8E,10S)-10-Hydroxy-8-octadecenoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methoxy-3-methyl-[1,4]benzoquinone](/img/structure/B1254543.png)

![N-[4-(2-Methyl-4-hydroxy-2-butenoylamino)butyl]cinnamamide](/img/structure/B1254547.png)

![(1R,2R,4S,5'S,6R,7S,8R,9R,12S,13R,14R,16R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-2,14,16-triol](/img/structure/B1254549.png)

![N-[(3alpha,5beta,12alpha)-3,12-dihydroxy-7,24-dioxocholan-24-yl]glycine](/img/structure/B1254561.png)